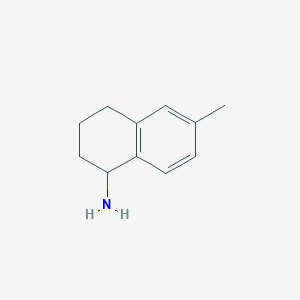

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

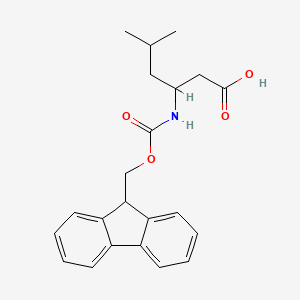

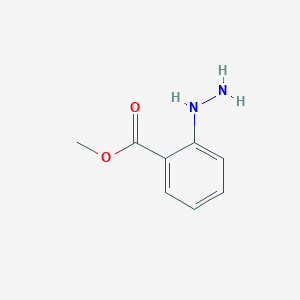

“(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO3 . It is a white to off-white substance .

Molecular Structure Analysis

The molecular weight of “(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride” is 167.59 . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

“(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a white to off-white substance . It is stored at room temperature in an inert atmosphere . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

- (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride is utilized in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating its role in producing structurally diverse compounds (Purkayastha et al., 2010).

Use in Ring Expansion

- It has been used in high diastereoselective ring expansion of the Azabicyclo[3.3.0]octane system to create chiral piperidine derivatives, indicating its utility in complex chemical transformations (Wilken et al., 1997).

Role in Gamma-Aminobutyric Acid Agonists

- Hydroxy- and amino-substituted piperidinecarboxylic acids, related to (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride, have been studied for their role as gamma-aminobutyric acid agonists and uptake inhibitors (Jacobsen et al., 1982).

Catalyst for Acetalization and Esterification

- Crosslinked polyvinylpyridine hydrochloride, related to this compound, has been identified as an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids (Yoshida et al., 1981).

Antimetastatic Activity

- Derivatives of this compound have shown potential in inhibiting the metastasis of certain cancer cells, indicating its relevance in biomedical research (Nishimura et al., 1997).

Crystal Structure and Stereoselectivity

- The crystal structure and stereoselectivity of related thiazolidinecarboxylic acids have been studied, contributing to our understanding of the compound's structural characteristics (Oya et al., 1982).

Combinatorial Chemistry

- Piperidine carboxylic acids, including 4-hydroxypiperidine-3-carboxylic acid, have been used in combinatorial chemistry to create oligosaccharide analogues, demonstrating its versatility in synthesizing complex molecules (Byrgesen et al., 1997).

Wirkmechanismus

Target of Action

It is known to be used as a non-cleavable linker in the synthesis of antibody-drug conjugates (adcs) and protacs .

Mode of Action

As a non-cleavable linker, (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride connects an antibody to a cytotoxic drug in ADCs . In PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein

Biochemical Pathways

The compound plays a role in the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation, a crucial process in maintaining cellular homeostasis.

Result of Action

Instead, it enables the action of ADCs and PROTACs . In ADCs, it allows the delivery of cytotoxic drugs to specific cells, leading to targeted cell death. In PROTACs, it facilitates the degradation of specific proteins .

Eigenschaften

IUPAC Name |

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVKITWJAUZNSB-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-1-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3098426.png)

![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)

![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)

![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)

![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)